

(1S)-(-)-trans-Pinane chemical and physical properties

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Compound of Interest

Compound Name: (1S)-(-)-trans-Pinane

Cat. No.: B13721784

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Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of (1S)-(-)-trans-Pinane

Executive Summary

(1S)-(-)-trans-Pinane is a highly valuable bicyclic monoterpene utilized extensively as a chiral building block in asymmetric synthesis, flavor and fragrance manufacturing, and pharmaceutical development. As a saturated derivative of α -pinene, it offers unique stereochemical stability and acts as a critical precursor to pinane hydroperoxide—an industrial radical initiator. Designed for researchers and drug development professionals, this whitepaper provides an authoritative, in-depth analysis of its physical properties, synthetic utility, and standardized laboratory protocols.

Molecular Architecture & Stereochemistry

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) possesses a rigid bicyclo[3.1.1]heptane framework substituted by methyl groups at the 2, 6, and 6 positions[1]. The trans-configuration refers to the relative stereochemistry between the methyl group at C2 and the gem-dimethyl bridge, which dictates its steric bulk and unique reactivity profile.

Existing as a clear, colorless liquid at standard temperature and pressure, the compound's high hydrophobicity (estimated log Kow \approx 4.35) and structural rigidity make it an excellent non-polar chiral solvent or auxiliary in stereoselective transformations[2].

Physical and Chemical Properties

Accurate physical data is paramount for process chemistry, distillation scaling, and analytical method development. The following table consolidates the verified physical and chemical properties of **(1S)-(-)-trans-Pinane**.

Property	Value	Reference
CAS Number	10281-53-5	[3],[4]
Molecular Weight	138.25 g/mol	[3],[1]
Boiling Point	164 °C - 167.2 °C	[3],[1]
Density (at 20 °C)	0.854 g/mL	[3],[4]
Refractive Index ()	1.461	[4],[1]
Specific Optical Rotation ()	17±1° (neat)*	[3],[4]
Vapor Pressure	~2.2 mm Hg (estimated)	[2]
Water Solubility	Insoluble (~3.3E-3 g/L at 25 °C)	[2],[1]

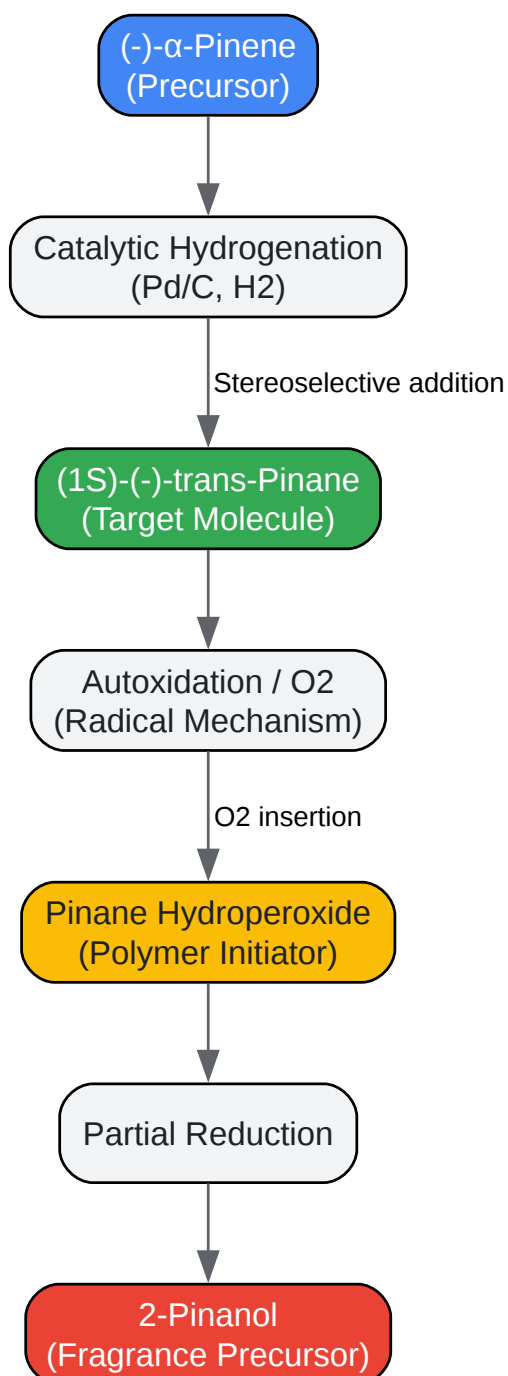
*Note: The (-) designation indicates levorotatory behavior, though catalog magnitudes are often listed as absolute values (17±1°). Optical rotation is highly sensitive to enantiomeric purity and must be measured neat at 20 °C[4].

Synthetic Pathways and Biotransformation

(1S)-(-)-trans-Pinane is typically synthesized via the catalytic hydrogenation of (-)- α -pinene or (-)- β -pinene. The stereoselectivity of this reduction is highly dependent on the catalyst (e.g.,

Pd/C or PtO₂) and the reaction conditions, which dictate the cis/trans isomer ratio[5].

Once synthesized, **(1S)-(-)-trans-Pinane** is industrially valuable for its autoxidation to pinane hydroperoxide. This hydroperoxide is a robust radical initiator used in polymer chemistry (such as styrene-butadiene rubber production)[2]. Partial reduction of the hydroperoxide yields 2-pinanol, a precursor to various high-value fragrance compounds[5].



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Caption: Synthetic and biotransformation pathway of **(1S)-(-)-trans-Pinane**.

Experimental Methodologies

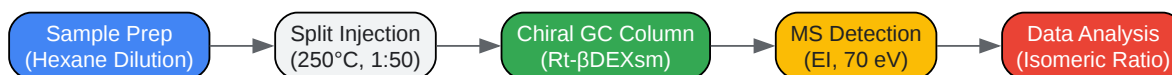
As a Senior Application Scientist, I emphasize that reproducibility in terpene chemistry requires stringent environmental controls. Below are self-validating protocols for the analytical profiling of **(1S)-(-)-trans-Pinane**.

Protocol 1: High-Resolution GC-MS for Isomeric Purity Determination

Because pinane exists as a mixture of cis and trans isomers post-hydrogenation^[5], determining the exact isomeric ratio is critical before utilizing it in asymmetric synthesis.

- Step 1: Sample Preparation. Dilute 10 μL of the neat **(1S)-(-)-trans-Pinane** sample in 1.0 mL of LC-MS grade hexane^[6].
 - Causality: Hexane ensures complete solvation without introducing polar artifacts that could degrade the chiral stationary phase or alter the partitioning coefficient.
- Step 2: Column Selection. Utilize a cyclodextrin-based chiral capillary column (e.g., Rt- β DEXsm or equivalent)^[7].
 - Causality: The chiral cavities of cyclodextrin interact differentially with the cis and trans stereocenters, enabling baseline resolution of the diastereomers.
- Step 3: Injection Parameters. Set the inlet temperature to 250 $^{\circ}\text{C}$ with a split ratio of 1:50. Inject 1 μL of the prepared sample.
- Step 4: Oven Temperature Program. Isothermal hold at 60 $^{\circ}\text{C}$ for 5 minutes, followed by a ramp of 2 $^{\circ}\text{C}/\text{min}$ to 120 $^{\circ}\text{C}$.
 - Causality: A slow ramp rate is essential for resolving closely eluting monoterpene isomers, preventing peak co-elution.

- Step 5: MS Detection. Operate in Electron Impact (EI) mode at 70 eV. Monitor the characteristic fragmentation pattern (m/z 138 for the molecular ion, with major fragments typically at m/z 123, 95, and 81).



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Caption: Step-by-step GC-MS analytical workflow for **(1S)-(-)-trans-Pinane**.

Protocol 2: Polarimetry for Optical Purity Verification

The optical activity of **(1S)-(-)-trans-Pinane** is a direct indicator of its enantiomeric excess (ee).

- Step 1: Instrument Calibration. Calibrate the polarimeter using a verified quartz control plate at 20 °C.
- Step 2: Sample Loading. Fill a 100 mm (1 dm) polarimeter cell with neat (undiluted) **(1S)-(-)-trans-Pinane**[3]. Ensure no air bubbles are trapped in the light path.
 - Causality: Using a neat sample maximizes the observed rotation angle, significantly reducing the relative error of the measurement compared to dilute solutions.
- Step 3: Temperature Equilibration. Allow the cell to equilibrate in the polarimeter chamber at exactly 20.0 ± 0.1 °C for 10 minutes.
 - Causality: Specific rotation is highly temperature-dependent due to thermal expansion (density changes) and subtle conformational dynamics of the bicyclic ring.
- Step 4: Measurement. Measure the optical rotation using the Sodium D-line (589 nm). The expected magnitude for the pure (1S)-(-)-trans isomer is $17 \pm 1^\circ$ [4].

Safety, Handling, and Environmental Fate

(1S)-(-)-trans-Pinane is classified under GHS as a flammable liquid and vapor (H226)[5]. It poses a severe aspiration hazard (H304) and is toxic to aquatic life with long-lasting effects (H411)[5].

- Handling: Must be handled in a spark-free, well-ventilated fume hood.
- Environmental Fate: With an estimated Koc of 1,200, it demonstrates low mobility in soil[2]. Its estimated bioconcentration factor (BCF) of 450 suggests a high potential for bioaccumulation in aquatic organisms if released into waste streams without proper metabolic breakdown[2].

References

- (1S)-(-)-trans-Pinane Manufacturer - NAC Chemical[[Link](#)]
- Pinane | C10H18 | CID 10129 - PubChem - NIH[[Link](#)]
- Bicyclo[3.1.1]heptanes,2,6,6-trimethyl - NMPPDB[[Link](#)]
- Chiron Biomarker Catalogue - Scribd[[Link](#)]
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